(2R)-3,3-Difluorooxolane-2-carboxylic acid

CAS No.: 2165695-87-2

Cat. No.: VC11676845

Molecular Formula: C5H6F2O3

Molecular Weight: 152.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2165695-87-2 |

|---|---|

| Molecular Formula | C5H6F2O3 |

| Molecular Weight | 152.10 g/mol |

| IUPAC Name | (2R)-3,3-difluorooxolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |

| Standard InChI Key | PLILKVHHFMIWOP-GSVOUGTGSA-N |

| Isomeric SMILES | C1CO[C@@H](C1(F)F)C(=O)O |

| SMILES | C1COC(C1(F)F)C(=O)O |

| Canonical SMILES | C1COC(C1(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

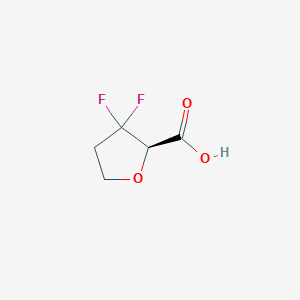

The systematic IUPAC name for this compound is (2R)-3,3-difluorooxolane-2-carboxylic acid. Its molecular formula is C₅H₆F₂O₃, derived from the oxolane backbone (C₄H₈O) modified by two fluorine substituents and a carboxylic acid group (-COOH). The (2R) designation specifies the absolute configuration at the second carbon, which is critical for its stereochemical behavior in biological systems .

Structural Features

The molecule comprises a five-membered oxolane ring with the following substituents:

-

A carboxylic acid group (-COOH) at position 2.

-

Two fluorine atoms at position 3, creating a geminal difluoro motif.

-

A chiral center at position 2, leading to enantiomeric forms.

The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . The stereochemistry at position 2 further affects its binding affinity in biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆F₂O₃ |

| Molecular Weight | 152.10 g/mol |

| IUPAC Name | (2R)-3,3-Difluorooxolane-2-carboxylic acid |

| CAS Number | Not publicly assigned |

| Chiral Centers | 1 (C2) |

Synthesis and Preparation

Retrosynthetic Analysis

Physicochemical Properties

Acid Dissociation Constant (pKa)

The carboxylic acid group confers acidity, with an estimated pKa of ~2.5–3.0, typical for aliphatic carboxylic acids. Fluorine’s electron-withdrawing effect slightly enhances acidity compared to non-fluorinated analogs .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic oxolane ring.

-

Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Decomposes above 150°C |

| logP (Octanol-Water) | ~0.8 (estimated) |

| Solubility in Water | <1 mg/mL (25°C) |

Biological and Pharmaceutical Applications

Leukotriene Antagonism

Fluorinated carboxylic acids, such as those described in Patent US5576438, exhibit potent leukotriene antagonism by inhibiting 5-lipoxygenase pathways . The geminal difluoro motif in (2R)-3,3-difluorooxolane-2-carboxylic acid may enhance binding affinity to enzymatic targets, making it a candidate for anti-inflammatory therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume